molecular formula C19H23N5O B12345846 5-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide

5-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide

Cat. No.: B12345846
M. Wt: 337.4 g/mol
InChI Key: ANMVBMMVWPJCEF-FYJGNVAPSA-N
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Description

5-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazolidine ring, a pyridine moiety, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolidine Ring: The pyrazolidine ring can be synthesized through the reaction of hydrazine with a diketone, forming a pyrazolidine-3,5-dione intermediate.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene reacts with the pyrazolidine-3,5-dione intermediate in the presence of a Lewis acid catalyst.

    Formation of the Pyridine Moiety: The pyridine moiety can be synthesized through a condensation reaction between a pyridine aldehyde and an amine, forming an imine intermediate.

    Final Coupling Reaction: The final step involves coupling the ethylphenyl-pyrazolidine intermediate with the pyridine-imine intermediate under appropriate reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazolidine or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

5-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-ethylphenyl)pyrazolidine-3,5-dione: Shares the pyrazolidine ring and ethylphenyl group but lacks the pyridine moiety.

    N-(4-pyridinylmethylidene)pyrazolidine-3-carboxamide: Contains the pyrazolidine ring and pyridine moiety but lacks the ethylphenyl group.

Uniqueness

5-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide is unique due to its combination of the pyrazolidine ring, ethylphenyl group, and pyridine moiety

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

5-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide

InChI

InChI=1S/C19H23N5O/c1-3-14-4-6-16(7-5-14)17-12-18(23-22-17)19(25)24-21-13(2)15-8-10-20-11-9-15/h4-11,17-18,22-23H,3,12H2,1-2H3,(H,24,25)/b21-13+

InChI Key

ANMVBMMVWPJCEF-FYJGNVAPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2CC(NN2)C(=O)N/N=C(\C)/C3=CC=NC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(NN2)C(=O)NN=C(C)C3=CC=NC=C3

Origin of Product

United States

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